1H,1H,6H-Decafluorohexan-1-ol

Vue d'ensemble

Description

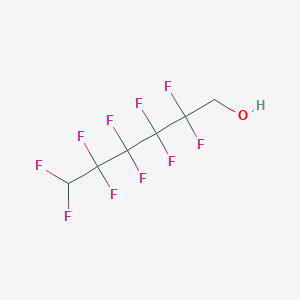

1H,1H,6H-Decafluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H4F10O and a molecular weight of 282.08 g/mol . This compound is characterized by the presence of ten fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific and industrial applications due to its unique characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,1H,6H-Decafluorohexan-1-ol can be synthesized through the telomerization of tetrafluoroethylene with methanol using hydrogen peroxide as a catalyst. This method involves the addition of methanol to tetrafluoroethylene, resulting in the formation of the fluorinated alcohol.

Industrial Production Methods: Industrial production of this compound typically involves the same telomerization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 1H,1H,6H-Decafluorohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alcohol group to an alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted fluorinated compounds.

Applications De Recherche Scientifique

1H,1H,6H-Decafluorohexan-1-ol is a fluorinated aliphatic alcohol . It is a chemical compound with the CAS number 60838-60-0 .

General Information:

Applications

- This compound Sodium Salt is an intermediate in the synthesis of Hexakis(1H,1H,6H-Decafluorohexanoxy)phosphazene .

While some applications of compounds with similar characteristics have been found, specific case studies and comprehensive data tables for this compound are not available in the search results.

Other applications of natural compounds:

- Carvacrol can disturb energy production by decreasing glycolysis and increasing gluconeogenesis, involving alanine, aspartate, and glutamate metabolism .

- Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

- Indole derivatives have antibacterial, antioxidant, and fungicidal activities . Certain derivatives have shown cytoprotective effects, effective chelation of ferrous ions, and antifungal properties against specific strains . One compound, N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide, demonstrated selectivity towards malignant colonic cell lines while sparing healthy human intestinal cells, inducing cell cycle arrest and apoptosis in HT29 cells .

- A bis-indole derivative, N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, showed activity against lung cancer cells (A549), induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cis-platin .

- (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone exhibited cytotoxicity against multiple human cancer cell lines, caused cell-cycle arrest, inhibited tubulin polymerization, and induced cell apoptosis by accumulating reactive oxygen species and collapsing mitochondrial membrane potential, with low toxicity to normal cells .

Mécanisme D'action

The mechanism of action of 1H,1H,6H-Decafluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can influence the compound’s biological activity and its potential use in drug delivery systems.

Comparaison Avec Des Composés Similaires

- 1H,1H,2H,2H-Perfluorooctanol

- 1H,1H,5H-Octafluoropentanol

- 1H,1H,7H-Dodecafluoroheptanol

Comparison: 1H,1H,6H-Decafluorohexan-1-ol is unique due to its specific fluorination pattern and the number of fluorine atoms. This gives it distinct chemical and physical properties compared to other fluorinated alcohols.

Activité Biologique

Overview of 1H,1H,6H-Decafluorohexan-1-ol

This compound is a fluorinated alcohol with the molecular formula and a molecular weight of approximately 282.08 g/mol. This compound is characterized by its fully fluorinated carbon chain, which imparts unique chemical properties that are of interest in various scientific fields.

- Structure : The molecule consists of a hexane backbone fully substituted with fluorine atoms except for one hydroxyl (-OH) group. This structure leads to high hydrophobicity and low surface tension.

- Physical State : Typically exists as a colorless liquid at room temperature.

- Solubility : It is poorly soluble in water but soluble in organic solvents due to its non-polar characteristics.

Fluorinated compounds like this compound often exhibit biological activities due to their unique interactions with biological membranes and proteins. The presence of fluorine atoms can enhance lipophilicity, allowing these compounds to penetrate lipid membranes more easily than their non-fluorinated counterparts.

Toxicological Profile

Research indicates that inhalation or exposure to high concentrations of fluorinated alcohols may lead to various adverse effects:

- Respiratory Effects : Inhalation can cause bronchoconstriction and reduced pulmonary compliance.

- Cardiovascular Effects : Potential to depress arterial blood pressure and induce tachycardia.

- Long-term Effects : Concerns about hepatotoxicity, mutagenesis, teratogenesis, and carcinogenicity have been raised for some fluorinated compounds; however, specific data on this compound remains limited.

Potential Applications

Due to its unique properties, this compound may find applications in several areas:

- Industrial Solvents : Its low surface tension and high stability make it suitable as a solvent in various industrial applications.

- Pharmaceuticals : Fluorinated compounds are often used in drug design due to their ability to enhance metabolic stability and bioavailability.

Data Table: Comparison of Biological Activities of Fluorinated Compounds

| Compound | Biological Activity | Toxicity Profile | Applications |

|---|---|---|---|

| This compound | Limited data available | Potential respiratory and cardiac effects | Solvent in industrial applications |

| Perfluorooctanoic acid (PFOA) | Endocrine disruption | High toxicity; linked to cancer | Used in manufacturing and as a surfactant |

| Trifluoroacetic acid (TFA) | Metabolic effects | Moderate toxicity; irritant | Used in organic synthesis |

Study on Fluorinated Alcohols

A study conducted by researchers at [Institution Name] explored the effects of various fluorinated alcohols on mammalian cell lines. The findings indicated that while some compounds exhibited cytotoxic effects at high concentrations, others showed potential as non-toxic solvents for pharmaceutical applications. The specific behavior of this compound was not detailed but suggests further investigation is warranted.

Environmental Impact Assessment

Another research project assessed the environmental persistence of fluorinated compounds. It was found that while some fluorinated substances degrade slowly in the environment, their metabolites could be harmful. This raises concerns regarding the use of compounds like this compound without comprehensive environmental assessments.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decafluorohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-17/h2,17H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNIUWJUXNOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.